(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine
CAS No.:
Cat. No.: VC17476945
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N2 |
|---|---|
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | (1R)-1-(2,4-dimethylphenyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C10H16N2/c1-7-3-4-9(8(2)5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1 |
| Standard InChI Key | SNWQYHLWTPSPAH-JTQLQIEISA-N |
| Isomeric SMILES | CC1=CC(=C(C=C1)[C@H](CN)N)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C(CN)N)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
(1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine (C₁₀H₁₆N₂) features a chiral carbon center at the first position of the ethane backbone, bonded to a 2,4-dimethylphenyl group and two amine groups. The dimethyl substitution on the phenyl ring introduces steric hindrance and electronic modulation, affecting its solubility and reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | (1R)-1-(2,4-dimethylphenyl)ethane-1,2-diamine |
| Chiral Center Configuration | R-configuration at C1 |
| Canonical SMILES | CC1=CC(=C(C=C1)C(CN)N)C |
| InChI Key | SNWQYHLWTPSPAH-JTQLQIEISA-N |
The compound’s chirality is critical for enantioselective interactions in biological systems and asymmetric synthesis.
Synthesis and Optimization
Reductive Amination
The primary synthesis route involves reductive amination of 2,4-dimethylbenzaldehyde with ethylenediamine derivatives. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed as reducing agents under controlled temperatures (0–25°C) in polar aprotic solvents like tetrahydrofuran (THF).
Reaction Scheme:
Chemical Reactivity and Functionalization
Nucleophilic Substitutions
The primary and secondary amine groups participate in nucleophilic attacks, enabling the formation of:
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Schiff bases via condensation with carbonyl compounds.
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Amide derivatives through acylation with acid chlorides.
Complexation with Metal Ions
The diamine acts as a bidentate ligand, coordinating to transition metals like nickel (Ni²⁺) and copper (Cu²⁺). Such complexes are explored in catalysis, including Suzuki-Miyaura cross-couplings and asymmetric hydrogenations .
Applications in Drug Development and Catalysis
Medicinal Chemistry
While explicit biological data are scarce, structural analogs demonstrate:
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Enzyme inhibition: Interaction with proteases or kinases due to hydrogen bonding with amine groups.
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Receptor modulation: Potential affinity for G-protein-coupled receptors (GPCRs) implicated in neurological disorders.
Catalytic Systems
Nickel-diamine complexes derived from this compound facilitate C–C bond formations in alkyl-alkyl Suzuki reactions, achieving turnover numbers (TON) > 1,000 under mild conditions .
Comparative Analysis with Structural Analogs
Table 2: Substituent Effects on Physicochemical Properties
| Compound | Substituent Position | Solubility (H₂O) | Melting Point (°C) |
|---|---|---|---|
| (1R)-1-(2,4-Dimethylphenyl)ethane-1,2-diamine | 2,4-dimethyl | Low | 48–53 |
| (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine | 2,3-dimethyl | Low | 50–55 |
| (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride | 2,5-dimethyl | High | 162–165 |
The 2,4-dimethyl substitution balances steric bulk and electronic effects, whereas hydrochloride salts (e.g., 2,5-dimethyl derivative) enhance aqueous solubility.
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